molecular formula C16H31N3O2 B13173198 Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate

Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate

Cat. No.: B13173198
M. Wt: 297.44 g/mol
InChI Key: HZAMBLUOCMEGQU-UHFFFAOYSA-N
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Description

Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate is a complex organic compound that belongs to the class of piperidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as intermediates in the synthesis of pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of piperidine derivatives with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of automated systems for monitoring temperature, pressure, and pH is common to optimize the reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the amino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce amines.

Scientific Research Applications

Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Piperidine: A simpler analog with a similar core structure.

    N-Methylpiperidine: Another derivative with a methyl group attached to the nitrogen atom.

    Tert-butyl piperidine-1-carboxylate: A compound with a similar tert-butyl ester group.

Uniqueness

Tert-butyl 4-(aminomethyl)-4-(piperidin-1-yl)piperidine-1-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications.

Properties

Molecular Formula

C16H31N3O2

Molecular Weight

297.44 g/mol

IUPAC Name

tert-butyl 4-(aminomethyl)-4-piperidin-1-ylpiperidine-1-carboxylate

InChI

InChI=1S/C16H31N3O2/c1-15(2,3)21-14(20)18-11-7-16(13-17,8-12-18)19-9-5-4-6-10-19/h4-13,17H2,1-3H3

InChI Key

HZAMBLUOCMEGQU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CN)N2CCCCC2

Origin of Product

United States

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